N-(4-chlorophenyl)adamantane-1-carboxamide
Description
N-(4-chlorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a 4-chlorophenyl group and a carboxamide functional group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
XOFZUDKYCSEZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-chloroaniline in the presence of a coupling agent. One common method uses phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts. The reaction is carried out by heating the mixture at 80°C for 8 hours, resulting in yields ranging from 54% to 87% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of N-(4-chlorophenyl)adamantane-1-amine.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-(4-chlorophenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and viral infections.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate neurotransmitter systems in the brain, providing therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-1-adamantanecarboxamide
- N-phenyladamantane-1-carboxamide
- N-(4-bromophenyl)adamantane-1-carboxamide
Uniqueness
N-(4-chlorophenyl)adamantane-1-carboxamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
